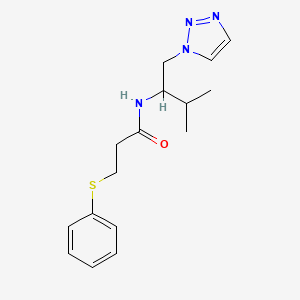

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. MMB-2201 was first synthesized in 2012 and has since been used in various studies to investigate the effects of cannabinoids on the human body.

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide and its derivatives are prominently used in chemical synthesis. For instance, a study demonstrated the synthesis of a bi-triazole precursor for potential applications in pharmaceuticals and agrochemicals (Hajib et al., 2022). Another example includes the creation of novel 1,2,3-triazole derivatives for antimicrobial activities (Boechat et al., 2011).

Catalysis and Organic Reactions

These compounds are also important in catalysis and organic reactions. Research shows their use in catalyst activation with Rhodium and Iridium complexes, facilitating transfer hydrogenation and oxidation reactions (Saleem et al., 2014). Another study highlights their role in synthesizing novel 1,2,3-triazoles for urease and anti-proliferative activity, indicating their potential in bioactive compound development (Ali et al., 2022).

Pharmacological Research

In pharmacological research, derivatives of this compound have been evaluated for their potential as anticonvulsant agents. A study synthesized and tested a series of derivatives, finding some to exhibit promising anticonvulsant properties (Kamiński et al., 2016). Additionally, these compounds have been investigated for their anticancer activities, with certain derivatives showing potential against specific cancer cell lines (Gomha et al., 2017).

Innovative Applications

Innovative applications include the generation of a new scaffold for rapid access to antimicrotubule agents, which can inhibit cancer cell growth and tubulin polymerization (Stefely et al., 2010). This highlights the versatility of these compounds in developing new therapeutic agents.

Mécanisme D'action

Target of action

Indole derivatives and triazole derivatives are known to bind with high affinity to multiple receptors . The specific targets of “N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide” or “N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-3-(phenylsulfanyl)propanamide” would depend on its specific structure and functional groups.

Mode of action

The mode of action of “this compound” or “N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-3-(phenylsulfanyl)propanamide” would involve its interaction with its targets, leading to changes in cellular processes. Indole and triazole derivatives are known to show versatile biological activities .

Biochemical pathways

The affected pathways and their downstream effects would depend on the specific targets of “this compound” or “N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-3-(phenylsulfanyl)propanamide”. Indole and triazole derivatives are known to affect various biological pathways .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Indole and triazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4OS/c1-13(2)15(12-20-10-9-17-19-20)18-16(21)8-11-22-14-6-4-3-5-7-14/h3-7,9-10,13,15H,8,11-12H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIYTIQTVPVFPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)CCSC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2515004.png)

![1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2515006.png)

![6-Cyclopropyl-2-{[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2515014.png)

![3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one](/img/structure/B2515017.png)

![5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515022.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride](/img/structure/B2515024.png)

![6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515026.png)